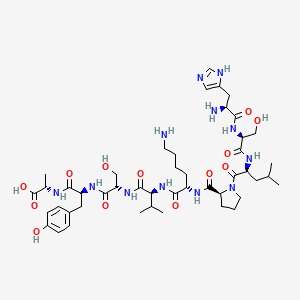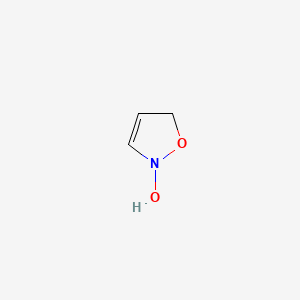
2,3-Dichloro-5-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-ジクロロ-5-エチルピリジンは、分子式C7H7Cl2Nを持つ塩素化ピリジン誘導体です。
準備方法
合成経路と反応条件: 2,3-ジクロロ-5-エチルピリジンの合成は、通常、5-エチルピリジンの塩素化を伴います。一般的な方法には、制御された条件下でチオニルクロリドまたは五塩化リンなどの塩素化剤を使用することが含まれます。この反応は通常、ジクロロメタンなどの不活性溶媒中で0〜50℃の温度範囲で行われ、2位と3位での選択的な塩素化が保証されます。
工業生産方法: 工業規模では、2,3-ジクロロ-5-エチルピリジンの生産には、効率と収率を高めるための連続フロープロセスが使用される場合があります。触媒と最適化された反応条件を使用することで、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類: 2,3-ジクロロ-5-エチルピリジンは、以下を含むさまざまな化学反応を起こします。
置換反応: 適切な条件下では、塩素原子はアミン、チオール、アルコキシドなどの求核剤で置換される可能性があります。
酸化反応: エチル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するアルデヒドまたはカルボン酸に変換できます。
還元反応: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、2,3-ジクロロ-5-エチルピリジン誘導体に変換できます。
一般的な試薬と条件:
置換: 求核剤(例:アミン、チオール)、溶媒(例:エタノール、メタノール)、穏やかな加熱(50〜100℃)。
酸化: 酸化剤(例:過マンガン酸カリウム)、酸性または塩基性条件、制御された温度。
還元: 還元剤(例:水素化リチウムアルミニウム)、不活性雰囲気、低温。
主な生成物:
置換: 2,3-ジアミノ-5-エチルピリジン、2,3-ジチオ-5-エチルピリジン。
酸化: 2,3-ジクロロ-5-ホルミルピリジン、2,3-ジクロロ-5-カルボキシピリジン。
還元: 官能基が還元された2,3-ジクロロ-5-エチルピリジン誘導体。
4. 科学研究における用途
2,3-ジクロロ-5-エチルピリジンは、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成における中間体として、および複素環化合物の構成要素として使用されます。
生物学: 抗菌および抗真菌特性を持つ生物活性分子としての可能性について調査されています。
医学: 特に特定の生物学的経路を標的とする薬物候補の合成において、医薬品開発における潜在的な用途について検討されています。
産業: 反応性と多用途性から、農薬、染料、特殊化学品の製造に使用されています。
科学的研究の応用
2,3-Dichloro-5-ethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its reactivity and versatility.
作用機序
2,3-ジクロロ-5-エチルピリジンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物の塩素化ピリジン環は、酵素や受容体と相互作用し、それらの活性を阻害または調節する可能性があります。正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
6. 類似の化合物との比較
2,3-ジクロロ-5-エチルピリジンは、次のような他の塩素化ピリジン誘導体と比較できます。
- 2,3-ジクロロ-5-メチルピリジン
- 2,3-ジクロロ-5-トリフルオロメチルピリジン
- 2,3,5-トリクロロピリジン
独自性:
- 2,3-ジクロロ-5-エチルピリジン は、メチルおよびトリフルオロメチル対応物と比較して、独自の化学的特性と反応性を付与するエチル基があるため、際立っています。これにより、特定の合成用途と研究コンテキストで特に役立ちます。
類似化合物との比較
2,3-Dichloro-5-ethylpyridine can be compared with other chlorinated pyridine derivatives such as:
- 2,3-Dichloro-5-methylpyridine
- 2,3-Dichloro-5-trifluoromethylpyridine
- 2,3,5-Trichloropyridine
Uniqueness:
- This compound stands out due to its ethyl group, which imparts unique chemical properties and reactivity compared to its methyl and trifluoromethyl counterparts. This makes it particularly useful in specific synthetic applications and research contexts.
特性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC名 |
2,3-dichloro-5-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 |
InChIキー |
MHGROWBJPDMBGX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(N=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)

![5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12519651.png)
![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)

![N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide](/img/structure/B12519673.png)

![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)

![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)

![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
